Cas no 955887-29-3 (1-(pyrimidin-4-yl)ethan-1-ol)
1-(pyrimidin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinemethanol, α-methyl-
- 1-(Pyrimidin-4-yl)ethan-1-ol
- 1-(pyrimidin-4-yl)ethan-1-ol
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- MDL: MFCD19626330
- Inchi: 1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3
- InChI Key: FCQKOPJZMPKYGR-UHFFFAOYSA-N
- SMILES: C(C1=NC=NC=C1)(O)C
1-(pyrimidin-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346146-50mg |
1-(Pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 98% | 50mg |
¥27540.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346146-100mg |
1-(Pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 98% | 100mg |
¥28836.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346146-250mg |
1-(Pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 98% | 250mg |
¥28142.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346146-500mg |
1-(Pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 98% | 500mg |
¥31449.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346146-1g |
1-(Pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 98% | 1g |
¥30592.00 | 2024-04-24 | |
| Enamine | EN300-297560-0.05g |
1-(pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 0.05g |
$587.0 | 2023-09-06 | ||
| Enamine | EN300-297560-0.1g |
1-(pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 0.1g |
$615.0 | 2023-09-06 | ||
| Enamine | EN300-297560-0.25g |
1-(pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 0.25g |
$642.0 | 2023-09-06 | ||
| Enamine | EN300-297560-0.5g |
1-(pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 0.5g |
$671.0 | 2023-09-06 | ||
| Enamine | EN300-297560-1.0g |
1-(pyrimidin-4-yl)ethan-1-ol |
955887-29-3 | 1g |
$0.0 | 2023-06-07 |
1-(pyrimidin-4-yl)ethan-1-ol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-(pyrimidin-4-yl)ethan-1-ol
1-(Pyrimidin-4-yl)ethan-1-ol: A Comprehensive Overview
1-(Pyrimidin-4-yl)ethan-1-ol (CAS No. 955887-29-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry. This compound has garnered attention due to its unique chemical properties and potential for functionalization in advanced molecular systems. Recent studies have highlighted its role in drug design, where its structural flexibility and reactivity make it a valuable building block for developing bioactive molecules.
The molecular structure of 1-(pyrimidin-4-yl)ethan-1-ol consists of a pyrimidine ring substituted at the 4-position with a hydroxymethyl group. This arrangement imparts the compound with distinct electronic and steric properties, enabling it to participate in a wide range of chemical reactions. For instance, the hydroxymethyl group can act as a nucleophile or undergo oxidation to form aldehydes or ketones, depending on the reaction conditions. Such versatility has made it a key intermediate in the synthesis of complex organic molecules.
Recent advancements in synthetic chemistry have further expanded the utility of 1-(pyrimidin-4-yl)ethan-1-ol. Researchers have explored its use in click chemistry, where it serves as a platform for constructing biologically relevant structures with high efficiency. Additionally, its ability to form stable complexes with metal ions has led to its application in coordination chemistry and catalysis.
In the pharmaceutical industry, 1-(pyrimidin-4-yl)ethan-1-ol has been investigated as a potential lead compound for developing drugs targeting various diseases. Its pyrimidine core is known to interact with nucleic acids and proteins, making it a promising candidate for antiviral and anticancer therapies. Recent studies have demonstrated its ability to inhibit specific enzymes involved in disease progression, thereby opening new avenues for drug development.
Beyond pharmacology, 1-(pyrimidin-4-y ethanol) has found applications in materials science. Its ability to form self-assembled monolayers and coordinate with metal nanoparticles makes it useful in designing nanomaterials with tailored properties. For example, it has been employed as a ligand in the synthesis of metal-organic frameworks (MOFs), which are widely used in gas storage and catalysis.
From an environmental perspective, understanding the fate and behavior of 1-(pyrimidin-4-y ethanol) is crucial for assessing its impact on ecosystems. Recent research has focused on its biodegradation pathways and toxicity profiles, providing insights into sustainable practices for handling this compound. Its low toxicity profile and rapid biodegradation under aerobic conditions make it an eco-friendly choice for industrial applications.
In conclusion, 1-(pyrimidin -4-y ethan -1 -ol) (CAS No. 955887 -29 -3) stands out as a multifaceted compound with diverse applications across various scientific domains. Its structural features and reactivity continue to inspire innovative research directions, positioning it as a key player in modern chemical science.
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